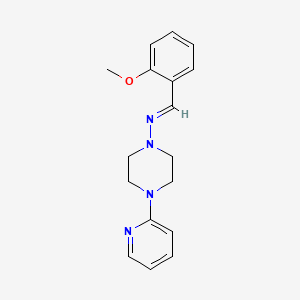

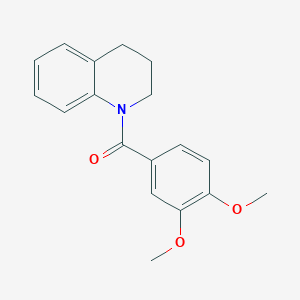

N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves multi-step chemical reactions, starting from basic organic building blocks to complex structures. For example, compounds with methoxybenzyl and piperazine components have been synthesized through reactions such as reductive amination, amide hydrolysis, and N-alkylation (Yang Fang-wei, 2013). These methods offer a framework for constructing similar molecules by altering the starting materials or reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine, can be characterized using techniques such as NMR, MS, and X-ray crystallography. These analytical methods provide insights into the compound's conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Wu Feng, 2011).

Chemical Reactions and Properties

The reactivity of N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be inferred from similar compounds, which undergo various chemical transformations such as oxidative removal of protective groups, nucleophilic substitutions, and reactions with amines (M. Yamaura et al., 1985). These reactions expand the utility of the compound by enabling modifications to its structure, thus tailoring its physical and chemical properties for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of piperazine derivatives are influenced by their molecular structure. For instance, modifications to the piperazine ring or the introduction of substituents can alter the compound's phase behavior, solubility in different solvents, and crystal packing, which are important for its application in drug formulation and material science (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, of N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine, are dictated by its functional groups and molecular structure. Studies on similar molecules provide insights into their reactivity patterns, stability under various conditions, and interactions with biological targets or materials, which are crucial for their application in medicinal chemistry and other fields (R. Staack, H. Maurer, 2004).

Scientific Research Applications

Chemistry and Synthesis

N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine and its derivatives are subjects of research in organic synthesis and chemical reactions. For instance, the oxidative removal of N-(4-methoxybenzyl) groups on piperazinediones, including compounds with similar structures, can be achieved using cerium(IV) diammonium nitrate under mild conditions, highlighting the compound's utility in synthetic organic chemistry (Yamaura et al., 1985). This process is significant for modifying molecular structures for various applications, including the development of pharmaceuticals and materials.

Pharmacological Research

Compounds related to N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been explored for their pharmacological properties. For example, bis(heteroaryl)piperazines (BHAPs), which share structural features with N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine, have shown significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the compound's relevance in antiviral drug development (Romero et al., 1994).

Antimicrobial and Anti-inflammatory Studies

Research into derivatives of N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also included the synthesis of compounds for antimicrobial and anti-inflammatory applications. Novel benzodifuranyl derivatives, including those derived from similar structural frameworks, have demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Neurotransmitter Studies

Another area of interest is the study of serotonin receptors using radiolabeled antagonists derived from piperazine structures similar to N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine. Compounds like [18F]p-MPPF have been used to study the serotonergic neurotransmission with positron emission tomography (PET), providing insights into the function of 5-HT1A receptors in the brain (Plenevaux et al., 2000). This research is critical for understanding various neurological disorders and developing targeted therapies.

properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-22-16-7-3-2-6-15(16)14-19-21-12-10-20(11-13-21)17-8-4-5-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXKSVALDAZXCY-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)